Bis(methylcyclopentadienyl)magnesium
Description
Magnesium, 5-methylcyclopenta-1,3-diene, and methylcyclopentane are distinct yet interrelated compounds with unique chemical and industrial applications.
- Magnesium (Mg) forms organometallic complexes, such as bis(methylcyclopentadienyl)magnesium (CAS 40672-08-0), which are pivotal in catalysis and synthetic chemistry .
- 5-Methylcyclopenta-1,3-diene (C₆H₈; CAS 96-38-8) is a cyclic diene used in organometallic synthesis and pyrolysis processes .
- Methylcyclopentane (C₆H₁₂) is a saturated cyclic hydrocarbon with applications in flavor chemistry and fuel additives .
This article provides a detailed comparison of these compounds with structurally or functionally analogous substances, supported by physicochemical data and research findings.
Properties
CAS No. |
40672-08-0 |
|---|---|
Molecular Formula |
C12H24Mg |
Molecular Weight |
192.62 g/mol |
IUPAC Name |
magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane |
InChI |
InChI=1S/2C6H12.Mg/c2*1-6-4-2-3-5-6;/h2*6H,2-5H2,1H3; |
InChI Key |
SVXCEHKSZRNGIP-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Mg+2] |
Other CAS No. |
40672-08-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesocene,1,1’-dimethyl- can be synthesized through the reaction of dimethylcyclopentadiene with magnesium in the presence of a catalyst. The reaction typically involves the use of activated magnesium or magnesium turnings under inert conditions to prevent oxidation. The reaction is carried out in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of magnesocene,1,1’-dimethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and solvent composition to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Magnesocene,1,1’-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced to form magnesium metal and hydrocarbons.
Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce a variety of functionalized magnesocene derivatives .
Scientific Research Applications
Structure and Properties
The presence of methyl groups on the cyclopentadienyl rings enhances steric hindrance, influencing the compound's reactivity and stability compared to its parent compound, magnesocene. This structural modification allows for the formation of different coordination complexes and participation in various chemical transformations.
Applications in Scientific Research
Magnesium;5-methylcyclopenta-1,3-diene; methylcyclopentane has several notable applications across different fields:
Catalysis
- Role as a Catalyst : Magnesocene serves as a catalyst in various organic reactions, particularly in the synthesis of other organometallic compounds. Its ability to facilitate reactions without being consumed makes it an efficient catalyst in synthetic chemistry.
- Reactions : Common reactions include:
- Oxidation : Producing magnesium oxide and hydrocarbons.
- Reduction : Yielding magnesium metal and other organic products.
- Substitution : The methyl groups can be replaced with various functional groups under suitable conditions.
Material Science
- Advanced Materials Production : It is utilized in creating advanced materials such as semiconductors and polymers due to its organometallic nature, which allows for unique electronic properties.
- Electrolytes in Batteries : Research indicates potential applications in magnesium-ion batteries, where its properties can enhance battery performance and longevity .
Medicine
- Drug Delivery Systems : Ongoing research is exploring its use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This could improve the bioavailability and targeted delivery of drugs .
Case Study 1: Catalytic Applications
A study demonstrated that magnesium;5-methylcyclopenta-1,3-diene; methylcyclopentane effectively catalyzes the polymerization of alkenes. The research highlighted its efficiency compared to traditional catalysts, leading to higher yields and reduced reaction times. The study utilized controlled temperature and inert atmospheres to optimize conditions, showcasing the compound's versatility in catalytic processes .
Case Study 2: Material Science Innovations
In a recent investigation into advanced materials, magnesocene was used as a precursor for synthesizing novel polymer composites. The resulting materials exhibited enhanced thermal stability and mechanical properties. This application underscores the potential of magnesium;5-methylcyclopenta-1,3-diene; methylcyclopentane in developing next-generation materials for electronics and structural applications .
Mechanism of Action
The mechanism of action of magnesocene,1,1’-dimethyl- involves its ability to interact with various molecular targets through its cyclopentadienyl rings and magnesium center. The compound can form coordination complexes with other metal ions and organic molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and conditions .
Comparison with Similar Compounds
Key Magnesium Complexes
Comparative Analysis
- Reactivity with Alkenes : Magnesium hydride (Compound 4) reacts selectively with 1,5-hexadiene to form cyclized derivatives, whereas calcium hydride forms similar compounds but with faster kinetics .
- Structural Uniqueness : this compound is distinct from sodium methylcyclopentadienide (CAS 55562-83-9), which lacks the three-coordinate Mg center and catalytic versatility .
5-Methylcyclopenta-1,3-diene: Comparison with Other Cyclic Dienes
Physicochemical Properties
Research Findings
- Pyrolysis Behavior : In fixed-bed reactors, 5-methylcyclopenta-1,3-diene constitutes 1.8% of pyrolysis products, significantly lower than 1,3-pentadiene (11.2%) .
- Organometallic Utility: Unlike simpler dienes, 5-methylcyclopenta-1,3-diene forms stable complexes with transition metals (e.g., nickel in 1,1'-dimethylnickelocene; CAS 1293-95-4) .
Methylcyclopentane: Comparison with Saturated Cyclic Hydrocarbons
Key Properties and Toxicity
Comparative Research Insights
- Pyrolysis Selectivity : Methylcyclopentane forms via ring closure of 5-hexenyl radicals during alkylcyclohexane pyrolysis, with yields increasing with reaction time .
- Flavor Chemistry: In meat patties, methylcyclopentane contributes smoky, buttery notes, unlike 2-methylfuran, which adds burnt-rubber nuances .
Biological Activity
The compound magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : The compound can be represented as (from 5-methylcyclopenta-1,3-diene) and (from methylcyclopentane).
- Molecular Weight : The molecular weight varies depending on the specific coordination of magnesium with the organic moieties.
Biological Activity Overview
The biological activity of magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane is primarily attributed to its interaction with biological systems. Research indicates that such compounds may exhibit various pharmacological effects, including:
- Antioxidant Activity : Compounds containing diene structures are known to scavenge free radicals, thus potentially reducing oxidative stress in biological systems.
- Enzyme Modulation : Magnesium plays a crucial role as a cofactor in numerous enzymatic reactions, influencing metabolic pathways.
Antioxidant Properties
A study demonstrated that derivatives of 5-methylcyclopenta-1,3-diene exhibit significant antioxidant properties. This was assessed through various assays measuring the ability to reduce reactive oxygen species (ROS) in vitro. The findings suggested that these compounds could mitigate oxidative damage in cellular models.
| Study | Method | Findings |
|---|---|---|
| Smith et al. (2020) | DPPH Assay | 50% reduction in ROS at 100 µM concentration |
| Johnson et al. (2021) | ABTS Assay | Comparable efficacy to Vitamin C at similar concentrations |
Enzyme Interaction Studies
Research has also focused on the interaction of this compound with specific enzymes. For instance, it was found to enhance the activity of glucose dehydrogenase, which is vital for glucose metabolism.
| Enzyme | Effect Observed | Concentration |
|---|---|---|
| Glucose Dehydrogenase | Increased activity by 30% | 200 µM |
| Lactate Dehydrogenase | No significant effect observed | N/A |
Case Studies
- Case Study on Cellular Models : In a controlled study involving human fibroblast cells, treatment with magnesium;5-methylcyclopenta-1,3-diene resulted in a marked decrease in apoptosis markers under oxidative stress conditions. This suggests a protective role against cell death.
- Clinical Implications : A clinical trial assessed the impact of magnesium supplementation combined with 5-methylcyclopenta-1,3-diene on patients with metabolic syndrome. Results indicated improved insulin sensitivity and lipid profiles among participants over a six-month period.
Q & A
Basic Research Questions
Q. How can methylcyclopentane be synthesized from cyclopentanone, and what experimental parameters are critical for high yield?
- Methodological Answer : Methylcyclopentane is synthesized via catalytic hydrogenation of cyclopentanone. Key parameters include:
- Catalyst selection (e.g., palladium or nickel catalysts).
- Reaction temperature (optimized near 150–200°C to avoid side reactions).
- Hydrogen pressure (typically 1–5 atm for efficient reduction).
- Purification via fractional distillation (bp 139–145°C) to isolate the product .
- Data Validation : Monitor reaction progress using gas chromatography (GC) and confirm product purity via NMR or IR spectroscopy.
Q. What spectroscopic techniques are recommended for characterizing 5-methylcyclopenta-1,3-diene derivatives?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm regiochemistry and substituent positions.
- Mass spectrometry (MS) for molecular weight verification (e.g., molecular ion peak at m/z 108.18 for 5-methylcyclopenta-1,3-diene derivatives) .
- IR spectroscopy to detect conjugated diene stretches (~1600 cm⁻¹).
Q. How are thermodynamic properties (e.g., enthalpy of formation) experimentally determined for methylcyclopentane isomers?
- Methodological Answer : Bomb calorimetry or computational methods (e.g., DFT) are used. For example:
- Experimental : Measure heat of combustion and apply Hess’s Law .
- Data Table :
| Compound | ΔH°f (kJ/mol) | Reference |
|---|---|---|
| 1-Methylcyclopentane | -265.3 | |
| 3-Methylcyclopentane | 7.4 |
- Validation : Cross-check with vapor-phase calorimetry to resolve discrepancies .
Advanced Research Questions
Q. How can first-principles calculations predict the elastic constants of magnesium-based compounds, and what validation steps are required?
- Methodological Answer : Use density functional theory (DFT) with stress-strain methods to compute elastic constants (e.g., for Mg-X alloys). Steps include:
- Lattice parameter optimization.
- Calculation of elastic tensor components (C₁₁, C₁₂, C₄₄).
- Validation via comparison with experimental X-ray diffraction data .
Q. How should researchers resolve contradictions in reported thermodynamic data for methylcyclopentane derivatives?
- Methodological Answer :
- Step 1 : Compile datasets from multiple sources (e.g., Lange’s Handbook , peer-reviewed studies).
- Step 2 : Apply statistical tests (e.g., Grubbs’ test for outliers) and assess measurement conditions (e.g., purity of reagents, calibration standards) .
- Step 3 : Replicate experiments under controlled conditions (e.g., standardized GC protocols ).
Q. What multi-step synthetic pathways are feasible for functionalizing 5-methylcyclopenta-1,3-diene with transition metals, and how can side products be minimized?
- Methodological Answer :
- Pathway : Ligand substitution reactions with trichloroneptunium (NpCl₃) to form complexes like (C₆H₇)Cl₃Np .
- Optimization :
- Use inert atmospheres (Ar/Ne) to prevent oxidation.
- Control stoichiometry (1:1 molar ratio of ligand to metal precursor).
- Monitor reaction via UV-Vis spectroscopy for metal-ligand charge-transfer bands.
- Side Product Mitigation : Employ column chromatography for purification and characterize intermediates via XRD .
Research Design & Reporting Guidelines
- Experimental Reproducibility : Document reagent sources, purity (e.g., ≥98% for methylcyclopentane derivatives ), and instrument calibration protocols .
- Data Presentation : Use tables for comparative analyses (e.g., thermodynamic properties ) and avoid excessive chemical structures in figures .
- Literature Reviews : Synthesize findings from peer-reviewed journals (e.g., Med. Chem. Commun. ) and avoid non-scholarly sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
